molecular formula C17H21NO5 B1200565 1-Epideacetylbowdensine CAS No. 101219-55-0

1-Epideacetylbowdensine

Cat. No.: B1200565
CAS No.: 101219-55-0
M. Wt: 319.4 g/mol
InChI Key: YDHBKYCFICHVSW-LPOXYFBYSA-N
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Description

1-Epideacetylbowdensine is an organic compound with the molecular formula C17H21NO5. It belongs to the class of phenanthridine alkaloids and is known for its complex structure, which includes multiple stereocenters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Epideacetylbowdensine typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced in specialized laboratories using advanced organic synthesis techniques. The production process would involve stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Epideacetylbowdensine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Epideacetylbowdensine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Epideacetylbowdensine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Epideacetylbowdensine can be compared with other phenanthridine alkaloids, such as:

  • Crinamine
  • Crinine
  • Lycorine
  • Sternbergine

These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to variations in their biological activity and chemical reactivity.

Properties

IUPAC Name

(1S,13R,16S,17R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene-16,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-21-14-9-7-18-5-4-17(13(18)3-2-11(19)16(17)20)10(9)6-12-15(14)23-8-22-12/h6,11,13,16,19-20H,2-5,7-8H2,1H3/t11-,13+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHBKYCFICHVSW-LPOXYFBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CN3CCC4(C3CCC(C4O)O)C2=CC5=C1OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CN3CC[C@@]4([C@H]3CC[C@@H]([C@@H]4O)O)C2=CC5=C1OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143791
Record name Bulbisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101219-55-0
Record name (1R,2S,4aR,5S,11bS)-2,3,4,4a-Tetrahydro-7-methoxy-1H,6H-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101219-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bulbisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101219550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bulbisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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